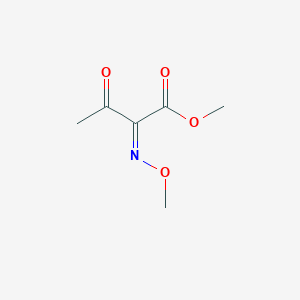

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester

描述

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxyimino group and a methyl ester functional group. These structural features contribute to its reactivity and versatility in chemical synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Steglich Esterification, which allows the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Another method involves the Arndt-Eistert Synthesis, which is used for the homologation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

化学反应分析

Types of Reactions

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in synthetic applications.

科学研究应用

Organic Synthesis

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester serves as an important intermediate in the synthesis of complex organic molecules. Its unique methoxyimino and methyl ester groups allow it to participate in various chemical reactions, including:

- Oxidation: Producing corresponding oxo derivatives.

- Reduction: Converting oxo groups to hydroxyl groups.

- Substitution Reactions: The methoxyimino group can engage in nucleophilic substitutions.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Oxo derivatives | Potassium permanganate |

| Reduction | Hydroxyl derivatives | Sodium borohydride |

| Substitution | Substituted derivatives | Amines |

Recent studies have explored the biological activities of this compound, particularly its antibacterial and anticancer properties. The compound's ability to interact with biomolecules makes it a candidate for further pharmacological research.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Medicinal Chemistry

The compound is investigated as a precursor for pharmaceutical compounds, particularly in the synthesis of cephalosporin antibiotics, which are critical in treating bacterial infections. Its structural characteristics enable it to be modified into more complex pharmacologically active compounds.

Case Study: Cephalosporin Synthesis

Research indicates that this compound is used as an intermediate in synthesizing 7β-[2-(2-aminothiazol-4-yl)-(Z)-2-substituted oxyiminoacetamido]-3-unsubstituted or substituted-3-cephem-4-carboxylic acids, showcasing its relevance in antibiotic development .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows it to be employed in various formulations, contributing to the development of new materials with specific properties.

作用机制

The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release active intermediates. These interactions are crucial for its reactivity and functionality in various applications .

相似化合物的比较

Similar Compounds

(E)-α-(Methoxyimino)benzeneacetate Derivatives: These compounds contain a similar methoxyimino group and exhibit comparable reactivity.

Trifluoromethyl- and Methyl-Substituted Proline: These compounds share structural similarities and are used in similar applications.

Uniqueness

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance in scientific research and industry.

生物活性

(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester, also known as methyl 2-methoxyimino-3-oxobutanoate, is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 159.14 g/mol. The compound features a methoxyimino group, which contributes to its reactivity and biological properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains, although further studies are necessary to elucidate its mechanism of action.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. A study published in Cancer Research highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In vitro experiments demonstrated that treatment with this compound resulted in:

- Increased levels of pro-apoptotic proteins : The compound significantly upregulated Bax and downregulated Bcl-2, promoting apoptosis.

- Cell cycle arrest : Flow cytometry analysis indicated an accumulation of cells in the G1 phase, suggesting that the compound disrupts cell cycle progression.

The precise mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Conclusion and Future Directions

This compound is a promising compound with notable antibacterial and anticancer activities. Its unique chemical structure allows for diverse interactions within biological systems, warranting further exploration. Future research should focus on:

- Elucidating the detailed mechanisms behind its biological activities.

- Conducting in vivo studies to assess therapeutic efficacy and safety.

- Exploring potential modifications to enhance its potency and selectivity against target pathogens or cancer cells.

As the understanding of this compound's biological activity expands, it may lead to new therapeutic strategies for combating infections and cancer.

常见问题

Basic Questions

Q. What are the key synthetic routes for (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester?

The compound is synthesized via selective reactions involving α-bromo-β-keto esters. For example, the (Z)-isomer is formed by reacting 4-bromo-2-methoxyimino-3-oxobutyrate with thiourea in the presence of sodium acetate, achieving high selectivity under optimized conditions (Table I, Run 6) . Alternative methods include using different nucleophiles or adjusting pH to control isomer formation.

Q. How does the methoxyimino group contribute to the compound's role as a synthon?

The methoxyimino group acts as a directing moiety, facilitating nucleophilic addition to the adjacent carbonyl group. This enables carbon-nitrogen bond formation, critical for synthesizing imines, oximes, and heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) . The group’s electron-withdrawing nature enhances electrophilicity at the β-keto position, promoting reactivity with amines or hydrazines.

Q. What analytical techniques are recommended for characterizing this compound?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) with multiple reaction monitoring (MRM) is widely used to identify intermediates and confirm structural integrity. For example, hydrolyzed derivatives are analyzed via positive-ion mode (m/z 186.1 > 84) to detect key fragments . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further validate functional groups like the ester and methoxyimino moieties.

Q. What nucleophiles are commonly used in reactions with this compound?

Primary and secondary amines, hydroxylamines, and hydrazines are typical nucleophiles. These react with the β-keto ester moiety to form enamine intermediates or heterocycles. For instance, hydrazine derivatives yield pyrazolidinones, while hydroxylamines produce isoxazoline rings .

Advanced Research Questions

Q. How does the (Z)-isomer configuration influence reactivity in heterocyclic synthesis?

The (Z)-configuration ensures spatial alignment of the methoxyimino and carbonyl groups, enabling intramolecular hydrogen bonding. This stabilizes transition states during cyclization, favoring regioselective heterocycle formation (e.g., thiazoles) . Comparative studies show that (E)-isomers exhibit lower reactivity due to steric hindrance.

Q. What strategies optimize reaction conditions for selective (Z)-isomer formation?

Key factors include:

- Catalyst choice : Sodium acetate buffers enhance selectivity by stabilizing the (Z)-transition state.

- Temperature control : Lower temperatures (0–25°C) favor kinetic control, reducing isomer interconversion.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing side reactions .

Q. How do structural modifications of the methoxyimino group affect biological activity in derivatives?

Derivatives like 490-M19 (with glycine substitution) show enhanced enzyme inhibition due to increased hydrogen-bonding capacity. Conversely, replacing methoxy with hydroxy groups (e.g., 490-M18) alters metabolic stability, impacting bioavailability . Structure-activity relationship (SAR) studies highlight the importance of substituent electronegativity and steric bulk.

Q. What challenges arise in mechanistic studies of intermediates derived from this compound?

Transient intermediates, such as enamine adducts, are highly reactive and difficult to isolate. Advanced techniques like stopped-flow NMR or cryogenic trapping are required to capture these species. Additionally, isotopic labeling (e.g., deuterated analogs) helps track reaction pathways and kinetic isotope effects .

Q. How does the compound compare to similar oxo esters in reactivity and applications?

Unlike ethyl 2-(methoxyimino)-4-oxopentanoate, which has a longer carbon chain, this compound exhibits faster cyclization kinetics due to reduced steric strain. Its hydroxyimino configuration also enhances electrophilicity, making it superior in synthesizing fused heterocycles for antimicrobial agents .

Q. What role does this compound play in tropinone biosynthesis?

In Atropa belladonna, the compound serves as a precursor in polyketide synthase (AbPYKS)-catalyzed reactions. LC/MS/MS analysis (m/z 186.1 > 84) confirms its involvement in forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid methyl ester, a key intermediate en route to tropinone .

属性

IUPAC Name |

methyl (2Z)-2-methoxyimino-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXLNEQONXBEIA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N/OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。